PF-431396 (CAS 717906-29-1) is a pyrimidine-based dual inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2), exhibiting IC50 values of 2 nM and 11 nM, respectively [1]. Unlike highly selective FAK inhibitors, PF-431396 is explicitly procured for research requiring simultaneous suppression of both kinases to prevent compensatory signaling[2]. It is utilized as a chemical probe in osteogenesis models, macrophage infection assays, and cancer biology, where its dual-action profile drives distinct phenotypic outcomes—such as osteoblast recruitment and apoptosis induction—that cannot be replicated by FAK-exclusive suppression [3].
Substituting PF-431396 with FAK-selective inhibitors (e.g., PF-573228) or alternative clinical candidates (e.g., Defactinib) fundamentally alters assay outcomes [1]. PYK2 is a critical negative regulator of osteogenesis and a key mediator in macrophage inflammatory responses; therefore, FAK-exclusive agents fail to promote bone formation in ovariectomized models or suppress intracellular bacterial replication in Crohn's disease models [2]. Furthermore, in malignant pleural mesothelioma models, PF-431396 demonstrates a two-fold higher low-dose apoptotic induction compared to Defactinib, making it non-interchangeable for precise in vitro efficacy screening [1].
PF-431396 provides near-equipotent dual inhibition of both FAK (IC50 = 2 nM) and PYK2 (IC50 = 11 nM). In contrast, the comparator PF-573228 is 50- to 250-fold more selective for FAK over PYK2 [1]. This dual mechanism is critical because selective FAK inhibition often leads to compensatory upregulation of PYK2 signaling, which PF-431396 effectively prevents [2].
| Evidence Dimension | Kinase IC50 values |
| Target Compound Data | PF-431396 (FAK: 2 nM, PYK2: 11 nM) |
| Comparator Or Baseline | PF-573228 (Highly FAK-selective, minimal PYK2 inhibition) |
| Quantified Difference | PF-431396 provides dual inhibition, whereas PF-573228 has a >50-fold selectivity gap favoring FAK. |
| Conditions | Cell-free recombinant kinase assays |
Procurement of PF-431396 is mandatory for assays requiring simultaneous blockade of both FAK and PYK2 to prevent compensatory kinase activation.
Because PYK2 is a negative regulator of osteogenesis, its inhibition by PF-431396 stimulates bone formation. In ovariectomized (OVX) rats, oral administration of PF-431396 (10 or 30 mg/kg for 28 days) completely counteracted OVX-induced bone loss, preserving total bone content and density [1]. FAK-selective inhibitors inherently lack this anabolic effect due to their inability to suppress PYK2 in osteoprogenitor cells [1].
| Evidence Dimension | Preservation of trabecular bone mass |
| Target Compound Data | PF-431396 (Complete preservation of total bone content at 10-30 mg/kg) |
| Comparator Or Baseline | Vehicle-treated OVX rats (Significant trabecular bone loss) |
| Quantified Difference | 100% preservation of total bone density relative to sham controls vs severe loss in vehicle. |
| Conditions | Ovariectomized rat model (28-day oral gavage) |
Validates PF-431396 as the correct chemical tool for in vivo osteoporosis and bone regeneration models where FAK-only inhibitors fail.
PF-431396 is uniquely validated for modulating macrophage responses to Adherent-invasive E. coli (AIEC). Treatment of infected RAW 264.7 macrophages with 10 µM PF-431396 reduced the population of highly infected cells (>10 bacteria/cell) from 17.56% to 6.87% at 12 hours post-infection [1]. Furthermore, this intracellular bacterial reduction correlated with a 20-fold decrease in TNFα secretion compared to untreated controls[1].
| Evidence Dimension | Intracellular bacterial burden and TNFα secretion |
| Target Compound Data | PF-431396 (6.87% highly infected cells; 20-fold TNFα reduction) |
| Comparator Or Baseline | Untreated infected macrophages (17.56% highly infected cells) |
| Quantified Difference | 60% reduction in highly infected macrophage population and 95% reduction in TNFα. |
| Conditions | RAW 264.7 macrophages infected with AIEC LF82 strain (12 h p.i.) |
Provides a highly specific, quantitative rationale for procuring PF-431396 in inflammatory bowel disease and intracellular pathogen research.
In malignant pleural mesothelioma (MPM) cell lines (H2596), PF-431396 demonstrates measurable apoptotic efficacy at low concentrations compared to clinical benchmarks. At 1 μM, PF-431396 induced a two-fold increase in the number of apoptotic cells [1]. In direct head-to-head testing, both the FAK-selective PF-573228 and the clinical dual-inhibitor Defactinib (VS-6063) failed to demonstrate any discernable effect on apoptosis at this same 1 μM concentration [1].
| Evidence Dimension | Apoptosis induction at 1 μM |
| Target Compound Data | PF-431396 (2-fold increase in apoptotic cells) |
| Comparator Or Baseline | PF-573228 and Defactinib (No discernable apoptotic effect at 1 μM) |
| Quantified Difference | PF-431396 achieves significant apoptosis at 1 μM, whereas comparators require higher concentrations to achieve significance. |
| Conditions | H2596 Malignant Pleural Mesothelioma (MPM) cells in vitro |
Ensures researchers select the correct tool compound for low-dose in vitro efficacy screening in mesothelioma models.
PF-431396 exhibits reliable solubility profiles essential for mainstream laboratory workflows, achieving stable stock concentrations of approximately 15 mg/mL in DMSO and 20 mg/mL in dimethyl formamide (DMF). This organic solubility allows for the preparation of concentrated, low-volume stock solutions that minimize solvent toxicity when diluted into aqueous biological assays or in vivo vehicles [1].
| Evidence Dimension | Maximum solubility in standard organic solvents |
| Target Compound Data | PF-431396 (~15 mg/mL in DMSO; ~20 mg/mL in DMF) |
| Comparator Or Baseline | Standard assay requirements (Typically require <0.1% final solvent concentration) |
| Quantified Difference | High stock concentration enables >1000-fold dilution, keeping final solvent concentrations well below cytotoxic thresholds. |
| Conditions | Room temperature dissolution in anhydrous DMSO or DMF |
High solubility in standard solvents ensures seamless integration into high-throughput screening and in vivo formulation workflows without solvent-induced artifacts.
Due to its potent inhibition of PYK2, a negative regulator of osteogenesis, PF-431396 is the targeted choice for in vivo models of postmenopausal osteoporosis. It is specifically procured to stimulate osteoblast recruitment and bone formation, an application where FAK-selective inhibitors are ineffective [1].
PF-431396 is utilized as a chemical probe to block PYK2 activation in macrophages infected with Adherent-invasive E. coli (AIEC). Its ability to significantly reduce intracellular bacterial replication and suppress TNFα secretion makes it a critical procurement choice for inflammatory bowel disease research [2].
For in vitro oncology screening, particularly in malignant pleural mesothelioma (MPM) and pancreatic ductal adenocarcinoma (PDAC), PF-431396 provides measurable low-dose apoptosis induction compared to clinical-stage FAK inhibitors like Defactinib, making it ideal for establishing baseline efficacy in 2D and 3D tumor organoid models [3].
Acute Toxic;Irritant